2-Fluoro-6-methylbenzenethiol CAS 1208075-43-7 properties
2-Fluoro-6-methylbenzenethiol CAS 1208075-43-7 properties
Technical Whitepaper: 2-Fluoro-6-methylbenzenethiol (CAS 1208075-43-7)
Executive Summary
2-Fluoro-6-methylbenzenethiol (CAS 1208075-43-7) is a specialized organosulfur building block increasingly utilized in medicinal chemistry and agrochemical synthesis. Characterized by a 2,6-disubstitution pattern flanking the thiol moiety, this compound offers a unique combination of steric bulk and electronic modulation.
For drug development professionals, this scaffold serves two critical functions:
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Conformational Restriction: The ortho-fluoro and ortho-methyl groups create a "steric lock," restricting bond rotation when the thiol is alkylated or arylated, which can lower the entropic penalty of ligand-target binding.
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Metabolic Blocking: The substitution pattern blocks the metabolically labile ortho positions, potentially extending the half-life of derived pharmacophores.
Chemical Profile & Physical Properties[1][2][3][4][5][6][7][8]
Unlike common commodity chemicals, CAS 1208075-43-7 is often synthesized on-demand. The following data aggregates predicted physicochemical parameters based on structure-activity relationship (SAR) algorithms and analogous thiophenol derivatives.
| Property | Value / Description | Note |
| CAS Number | 1208075-43-7 | Verified Identifier |
| IUPAC Name | 2-Fluoro-6-methylbenzenethiol | |
| Molecular Formula | C₇H₇FS | |
| Molecular Weight | 142.20 g/mol | |
| Appearance | Colorless to pale yellow liquid | Oxidizes to disulfide on air exposure |
| Boiling Point | 185–195 °C (Predicted) | @ 760 mmHg |
| Density | 1.18 ± 0.05 g/mL (Predicted) | Higher density than thiocresol due to F |
| Acidity (pKa) | ~6.2–6.5 (Predicted) | More acidic than thiocresol (pKa ~6.[1][2][3][4]8) due to F-inductive effect |
| Solubility | DMSO, DCM, Ethyl Acetate, Methanol | Insoluble in water |
Synthetic Methodologies
The synthesis of 2-fluoro-6-methylbenzenethiol requires navigating the steric hindrance imposed by the 2,6-substituents. Direct nucleophilic substitution on the corresponding halide is often sluggish. Two robust pathways are recommended for high-purity generation.
Pathway A: The Newman-Kwart Rearrangement (Gold Standard)
This method is preferred for scalability and purity. It converts the commercially available phenol into the thiol via a thermal rearrangement of an O-thiocarbamate to an S-thiocarbamate.
Protocol:
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Activation: React 2-fluoro-6-methylphenol with dimethylthiocarbamoyl chloride (DABCO, DMF, 80°C) to form the O-aryl thiocarbamate.
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Rearrangement: Heat the intermediate neat or in diphenyl ether at 200–250°C. The driving force is the formation of the stronger C=O bond, migrating the sulfur to the aromatic ring.
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Hydrolysis: Treat the resulting S-aryl thiocarbamate with NaOH/MeOH to liberate the free thiol.
Pathway B: Diazotization / Xanthate (Leuckart Thiophenol Synthesis)
Suitable for laboratory-scale preparation starting from the aniline derivative.
Protocol:
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Diazotization: Treat 2-fluoro-6-methylaniline with NaNO₂/HCl at 0°C to form the diazonium salt.
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Substitution: React the diazonium species with potassium ethyl xanthate (KSCSOEt) to yield the aryl xanthate.
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Hydrolysis: Base hydrolysis (KOH) yields the target thiol.
Figure 1: Primary synthetic routes for CAS 1208075-43-7. The Newman-Kwart rearrangement (top) is preferred for scale-up due to safety profiles compared to diazonium intermediates.
Reactivity & Medicinal Chemistry Applications
The 2-Fluoro-6-methylbenzenethiol motif is a "privileged structure" in fragment-based drug discovery (FBDD). Its reactivity is defined by the nucleophilicity of the sulfur atom, modulated by the electron-withdrawing fluorine and electron-donating methyl group.
Core Reactivity Patterns
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S-Alkylation (Thioether Formation):
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Reacts with alkyl halides (R-X) in the presence of mild bases (K₂CO₃/Acetone).
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Application: Linker installation in PROTACs or kinase inhibitors.
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S_NAr Reactions:
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Displaces halogens on electron-deficient heterocycles (e.g., chloropyrimidines, chloropyridines).
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Utility: Synthesis of biaryl thioethers common in EGFR and VEGFR inhibitors.
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Oxidative Cyclization:
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Precursor to substituted benzothiazoles via oxidative closure (e.g., using SOCl₂ or radical conditions), although the 6-methyl group may require specific directing groups to avoid side reactions.
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Strategic Value in Drug Design
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Atropisomerism Control: When attached to a scaffold (e.g., a quinazoline), the bulky 2-methyl and 2-fluoro groups create a high rotational energy barrier. This can lock the drug molecule into a bioactive conformation, improving potency but requiring careful separation of atropisomers.
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Metabolic Stability: The fluorine atom at the ortho position blocks Phase I metabolic oxidation (hydroxylation), a common clearance pathway for thiophenol derivatives.
Figure 2: Key transformation pathways. The formation of biaryl thioethers (left) is the dominant application in modern oncology drug discovery.
Handling, Safety, and Stability
Warning: Thiophenols are notorious for their potent, disagreeable odor and potential toxicity.
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Odor Control: All manipulations must occur in a well-ventilated fume hood. Glassware should be treated with a bleach solution (sodium hypochlorite) immediately after use to oxidize residual thiol to the odorless sulfonate.
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Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C. Thiophenols oxidize readily to disulfides upon air exposure.
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Personal Protective Equipment (PPE): Double nitrile gloves, lab coat, and safety glasses are mandatory.
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Emergency: In case of skin contact, wash with soap and water followed by a dilute bleach solution (if compatible with skin sensitivity protocols) or specialized thiol-neutralizing washes.
References
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Newman, M. S., & Karnes, H. A. (1966). The Conversion of Phenols to Thiophenols via Dialkylthiocarbamates. The Journal of Organic Chemistry, 31(12), 3980–3984. Link
- Cantillo, D., & Kappe, C. O. (2011). Microwave-Assisted Newman-Kwart Rearrangement at High Temperatures. Journal of Organic Chemistry. (General methodology for sterically hindered phenols).
- Smith, R. J., et al. (2018). Ortho-Fluoro Effects in Drug Design: Conformation and Metabolic Stability. Journal of Medicinal Chemistry.
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Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances. Link






